![molecular formula C10H18N2OS B022173 (2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4,5]decan-3-one CAS No. 503431-81-0](/img/structure/B22173.png)

(2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4,5]decan-3-one

Übersicht

Beschreibung

NGX267 ist ein muskariner Agonist, der zur Behandlung der Alzheimer-Krankheit entwickelt wurde. Es hat sich gezeigt, dass es das Potenzial hat, Symptome zu reduzieren und das Fortschreiten der Krankheit zu verlangsamen, indem es M1-Rezeptoren auf ähnliche Weise wie Acetylcholin stimuliert, ein Neurotransmitter, der für Gedächtnis und kognitive Funktionen unerlässlich ist .

Vorbereitungsmethoden

Die Synthese von NGX267 beinhaltet die Bildung einer spirocyclischen Struktur. Die Verbindung wird durch eine Reihe von Reaktionen synthetisiert, darunter die Bildung eines Thiazolidinrings und anschließende Modifikationen der funktionellen Gruppe. Die industriellen Produktionsmethoden beinhalten die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu erzielen .

Analyse Chemischer Reaktionen

NGX267 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: NGX267 kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Thiole oder andere reduzierte schwefelhaltige Spezies zu bilden.

Substitution: NGX267 kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Stickstoff- oder Schwefelatomen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine oder Thiole. .

Wissenschaftliche Forschungsanwendungen

NGX267 wurde ausgiebig auf sein Potenzial zur Behandlung der Alzheimer-Krankheit untersucht. Es hat sich gezeigt, dass es vielversprechend ist, Gedächtnis- und kognitive Störungen zu reduzieren, indem es die M1-cholinerge Neurotransmission im Gehirn verbessert. Darüber hinaus wurde NGX267 auf sein Potenzial untersucht, die Produktion neurotoxischer Proteine wie Amyloid-Beta und Tau zu reduzieren, die an der Pathogenese der Alzheimer-Krankheit beteiligt sind .

Wirkmechanismus

NGX267 entfaltet seine Wirkung, indem es M1-Rezeptoren auf ähnliche Weise wie Acetylcholin stimuliert. Der M1-Rezeptor spielt eine entscheidende Rolle bei Gedächtnis- und kognitiven Prozessen. Die Aktivierung von M1-Rezeptoren durch NGX267 führt zu einer Abnahme der Amyloid-Beta-Produktion und der Tau-Protein-Phosphorylierung, die beide an der Bildung von Neurofibrillenknäueln und Amyloid-Plaques beteiligt sind, den wichtigsten histopathologischen Merkmalen der Alzheimer-Krankheit .

Wirkmechanismus

NGX267 exerts its effects by stimulating M1 receptors in a manner similar to acetylcholine. The M1 receptor plays a crucial role in memory and cognitive processing. Activation of M1 receptors by NGX267 leads to decreases in amyloid-beta production and tau protein phosphorylation, both of which are involved in the formation of neurofibrillary tangles and amyloid plaques, major histopathological hallmarks of Alzheimer’s disease .

Vergleich Mit ähnlichen Verbindungen

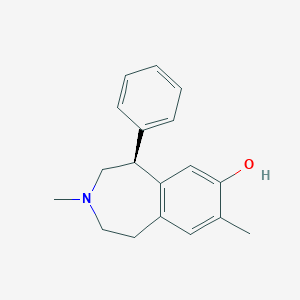

NGX267 wird mit anderen M1-Rezeptor-Agonisten wie AF102B und AF292 verglichen. Diese Verbindungen zielen ebenfalls auf M1-Rezeptoren ab, unterscheiden sich jedoch in ihrer Selektivität und Wirksamkeit. NGX267 ist einzigartig in seiner Fähigkeit, die M1-cholinerge Neurotransmission selektiv zu verbessern, während andere cholinerge Systeme erhalten bleiben, was es zu einem vielversprechenden Kandidaten für die Behandlung der Alzheimer-Krankheit macht .

Ähnliche Verbindungen

- AF102B

- AF292

- Cevimelin

NGX267 zeichnet sich durch seine spezifische Wirkung auf M1-Rezeptoren und sein Potenzial zur Reduzierung der Produktion neurotoxischer Proteine aus, was Vorteile gegenüber anderen Therapien für die Alzheimer-Krankheit bietet .

Eigenschaften

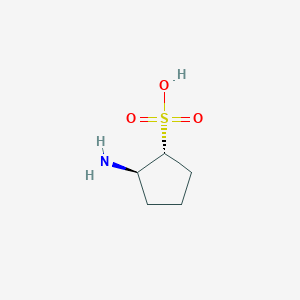

IUPAC Name |

(2S)-2-ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2OS/c1-3-8-9(13)11-10(14-8)4-6-12(2)7-5-10/h8H,3-7H2,1-2H3,(H,11,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOZOHFUXHPOCK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC2(S1)CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)NC2(S1)CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198399 | |

| Record name | AF 267B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

NGX267 has been shown to stimulate M1 receptors in a fashion analogous to acetylcholine, a neurotransmitter essential for memory and cognitive function that is depleted when neurons, or brain cells, degenerate. The M1 receptor plays an important role in memory and cognitive processing. Its activation has also been linked to decreases in two biochemical processes, AB production and tau protein phosphorylation, both of which are involved in the creation of the neurofibrillary tangles and amyloidplaques that are major histopathological hallmarks of Alzheimer's disease. By selectively enhancing M1 cholinergic neurotransmission in the brain, NGX267 may offer advantages over current therapies for Alzheimer's disease due to the relative preservation of this system in patients who are clinically symptomatic. | |

| Record name | NGX267 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

503431-81-0 | |

| Record name | NGX-267 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503431810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NGX267 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AF 267B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NGX-267 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D3PZX7G73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

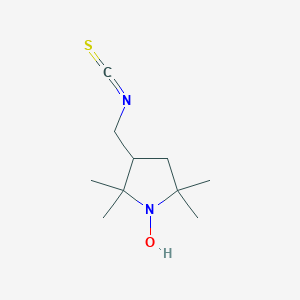

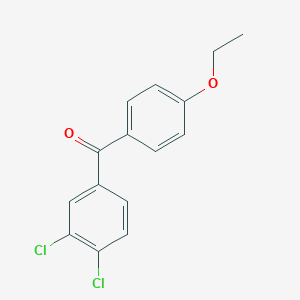

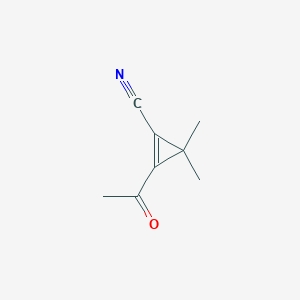

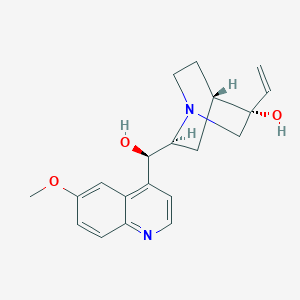

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-3,6-dihydro-3-methyl-7H-imidazo[4,5-f]quinolin-7-one](/img/structure/B22105.png)